molecular formula C11H12BrNS B11516750 (4-Bromo-phenyl)-pyrrolidin-1-yl-methanethione

(4-Bromo-phenyl)-pyrrolidin-1-yl-methanethione

Cat. No.: B11516750
M. Wt: 270.19 g/mol
InChI Key: NHCXKWVIRCQOAW-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-bromobenzenecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE typically involves the reaction of pyrrolidine with 4-bromobenzenecarbothioyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-CHLOROBENZENECARBOTHIOYL)PYRROLIDINE
  • 1-(4-FLUOROBENZENECARBOTHIOYL)PYRROLIDINE
  • 1-(4-METHYLBENZENECARBOTHIOYL)PYRROLIDINE

Comparison: 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

(4-bromophenyl)-pyrrolidin-1-ylmethanethione

InChI

InChI=1S/C11H12BrNS/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI Key

NHCXKWVIRCQOAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)Br

solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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